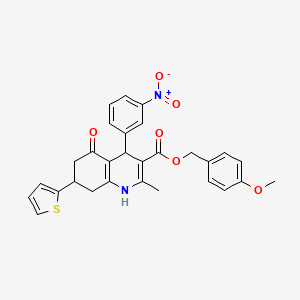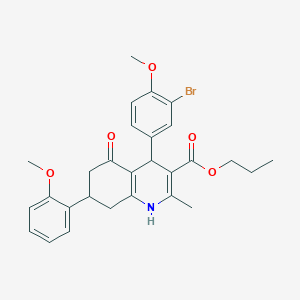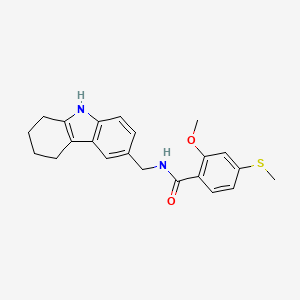![molecular formula C30H33N3O4 B11076432 Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide](/img/structure/B11076432.png)
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide involves several steps. One common method includes the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected phenylalanine with 4-(cyclohexylcarbamoyl)phenylamine under appropriate reaction conditions. The final product is obtained after deprotection of the Cbz group .
Chemical Reactions Analysis
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or nitrating agents.
Scientific Research Applications
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to non-structural proteins of viruses, inhibiting their replication. This makes it a potential candidate for antiviral drug development .
Comparison with Similar Compounds
Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide can be compared with other phenylalanine derivatives:
Nalpha-[(benzyloxy)carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
Nalpha-[(benzyloxy)carbonyl]-N-[(3S)-1-(benzylsulfonyl)-5-phenyl-3-pentanyl]-L-phenylalaninamide: Another similar compound with distinct functional groups and uses.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C30H33N3O4 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
benzyl N-[1-[4-(cyclohexylcarbamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C30H33N3O4/c34-28(31-25-14-8-3-9-15-25)24-16-18-26(19-17-24)32-29(35)27(20-22-10-4-1-5-11-22)33-30(36)37-21-23-12-6-2-7-13-23/h1-2,4-7,10-13,16-19,25,27H,3,8-9,14-15,20-21H2,(H,31,34)(H,32,35)(H,33,36) |
InChI Key |
PGFYWEGUHANEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)


![(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11076371.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076396.png)

![2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B11076412.png)
![1-({[(2R,4R)-3-acetyl-2-(4-methoxyphenyl)-1,3-thiazolidin-4-yl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11076420.png)
![ethyl 1-[(2'-oxo-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11076426.png)
![4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11076430.png)
![6-{[4-(tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B11076439.png)

